molecular formula C12H16O3S B1312669 Ethyl 6-oxo-6-(3-thienyl)hexanoate CAS No. 333355-34-3

Ethyl 6-oxo-6-(3-thienyl)hexanoate

Cat. No. B1312669
M. Wt: 240.32 g/mol
InChI Key: DGTMCBRGRPRAIG-UHFFFAOYSA-N
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Description

“Ethyl 6-oxo-6-(3-thienyl)hexanoate” is a chemical compound with the molecular formula C12H16O3S . It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Thiophene .


Molecular Structure Analysis

The molecular structure of “Ethyl 6-oxo-6-(3-thienyl)hexanoate” is characterized by a five-membered thiophene ring, an aliphatic ester group, and an aromatic ketone group . The molecule has a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 2 double bonds, and 5 aromatic bonds .


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 6-oxo-6-(3-thienyl)hexanoate” is approximately 240.32 . The predicted density is 1.128±0.06 g/cm3, and the predicted boiling point is 344.1±22.0 °C .

Scientific Research Applications

Facile Synthesis Applications

  • Ethyl 6-oxo-6-(3-thienyl)hexanoate plays a role in the synthesis of biologically interesting compounds. For instance, it has been used in the facile synthesis of 5-substituted 2-furylacetates, which are important in various chemical reactions (Kawano, Ogawa, Islam, & Ueda, 1995).

Material Science and Polymer Applications

  • This compound has been utilized in the chemical polymerization and copolymerization processes, leading to the creation of soluble ester-functionalized poly(3-alkylthienylene)s. These polymers have applications in material science due to their processability into uniform films (Andreani, Bizzari, Casa, & Salatelli, 1991).

Catalysis and Chemical Reactions

  • Ethyl 6-oxo-6-(3-thienyl)hexanoate is involved in oligomerization reactions catalyzed by cobalt(II) complexes. This application is significant in industrial chemistry, especially in the production of α-olefins from ethylene (Bianchini et al., 2007).

Pharmaceutical Applications

  • In the pharmaceutical industry, this compound has been used as a key chiral intermediate. For example, it plays a crucial role in the synthesis of certain antidepressant drugs, showcasing its importance in medicinal chemistry (Ren, Liu, Pei, & Wu, 2019).

properties

IUPAC Name

ethyl 6-oxo-6-thiophen-3-ylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-2-15-12(14)6-4-3-5-11(13)10-7-8-16-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTMCBRGRPRAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463053
Record name ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6-(3-thienyl)hexanoate

CAS RN

333355-34-3
Record name ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mori, M Seki - The Journal of Organic Chemistry, 2003 - ACS Publications
Treatment of thiol esters 1 with zinc reagent 2 in the presence of a small amount (
Number of citations: 104 pubs.acs.org

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